molecular formula C10H10N2O2 B2525878 2-(2-nitroethyl)-1H-indole CAS No. 14255-50-6

2-(2-nitroethyl)-1H-indole

Cat. No.: B2525878
CAS No.: 14255-50-6
M. Wt: 190.202
InChI Key: BEWHWSJZHVRRKE-UHFFFAOYSA-N
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Description

2-(2-nitroethyl)-1H-indole is an organic compound that belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is notable for its nitroethyl substituent at the second position of the indole ring, which imparts unique chemical properties and reactivity. Indole derivatives, including this compound, are widely studied due to their significant biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitroethyl)-1H-indole typically involves the nucleophilic addition of indoles to nitroalkenes. One common method is the Michael addition, where indoles react with nitroalkenes under basic conditions to form the desired product. This reaction can be facilitated by microwave activation, which enhances the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitroethyl)-1H-indole undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) and acylating agents (acyl chlorides) are commonly used.

Major Products Formed

    Oxidation: Conversion to nitroso or amino derivatives.

    Reduction: Formation of 2-(2-aminoethyl)-1H-indole.

    Substitution: Formation of halogenated or acylated indole derivatives.

Scientific Research Applications

2-(2-nitroethyl)-1H-indole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-nitroethyl)-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The indole ring can also participate in binding interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-nitroethyl)-1H-indole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitroethyl group provides distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-nitroethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-12(14)6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWHWSJZHVRRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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